2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone
Description
2-Chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone is a halogenated indole derivative featuring a 2-chlorophenyl substituent at the 2-position of the indole ring and a chloroethanone group at the 3-position. This compound belongs to a broader class of indole-based ethanones, which are of significant interest in medicinal chemistry due to their structural versatility and biological activity.
Properties
Molecular Formula |
C16H11Cl2NO |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C16H11Cl2NO/c17-9-14(20)15-11-6-2-4-8-13(11)19-16(15)10-5-1-3-7-12(10)18/h1-8,19H,9H2 |
InChI Key |
OTMCNKZPFDYQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=C3Cl)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Indole Derivatives
A common method involves the reaction of 1-(2-(2-chlorophenyl)-1H-indol-3-yl)ethanone with chlorinating agents like thionyl chloride or phosphorus pentachloride under reflux conditions. This process substitutes the hydroxyl group with a chlorine atom to yield the desired product.
Formation of the Indole Ring
Another approach involves the reaction of 2-chlorophenylhydrazine with an appropriate ketone under acidic conditions to form the indole ring. This is followed by chlorination to introduce the chloro group at the desired position. Methanesulfonic acid can be used as a catalyst, and methanol as a solvent.
Industrial Production Methods
Industrial production may employ biocatalytic approaches to achieve high enantioselectivity and regioselectivity. Enzymes such as ketoreductases and halohydrin dehalogenases can be used to catalyze the reactions, resulting in higher yields and purity of the final product.
Reaction Conditions and Optimization
Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for scaling up production. Techniques like continuous flow reactors and automated systems can enhance efficiency and ensure consistent quality and yield.
Solvent Selection
The choice of solvent can significantly affect the reaction yield and purity. Organic solvents like dichloromethane are commonly used due to their ability to dissolve the reactants and facilitate the reaction.
Temperature Control
Temperature control is essential for achieving optimal reaction conditions. Reactions are typically carried out at elevated temperatures to enhance the reaction rate, but excessive heat can lead to side reactions and decreased yields.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
- Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like sodium borohydride.
- Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the indole ring.
Data Tables
Synthesis Routes Comparison
| Synthesis Route | Reagents | Conditions | Yield |
|---|---|---|---|
| Chlorination | Thionyl chloride or phosphorus pentachloride | Reflux | High |
| Indole Formation | 2-Chlorophenylhydrazine, ketone, methanesulfonic acid | Acidic conditions, methanol | Moderate |
Chemical Reactions Summary
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones or carboxylic acids |
| Reduction | Sodium borohydride | Alcohols or amines |
| Substitution | Halogenating agents | Substituted indoles |
Scientific Research Applications
This compound has several scientific research applications:
- Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
- Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
- Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug development and as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The chloro substituents can enhance the compound’s binding affinity and selectivity towards its targets. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
2-Chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone
- Structural Difference : The chlorine on the phenyl ring is in the para position instead of ortho.
- Molecular Formula: C₁₆H₁₁Cl₂NO (identical to the target compound).
- Mass: Average mass = 304.170; monoisotopic mass = 303.021769 .
2-Chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone
- Structural Difference : Additional chlorine at the 4-position of the phenyl ring.
- Molecular Formula: C₁₆H₁₀Cl₃NO.
- Mass : Molecular weight = 338.62 .
- Implications: Increased lipophilicity and electron-withdrawing effects could enhance stability or alter metabolic pathways compared to the mono-chlorinated analog.
Indole Ring Modifications
2-Chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone
- Structural Difference : Methyl groups at the 2- and 7-positions of the indole ring.
- CAS Number : 1134334-67-0 .
- Implications : Methylation may improve solubility or reduce reactivity. Safety data indicate handling precautions (e.g., irritant properties), highlighting differences in toxicity profiles .
2-Chloro-1-[1-(2-methoxyethyl)-2-methyl-1H-indol-3-yl]ethanone
Functional Group Replacements
Indolyl-3-ethanone-α-thioethers
- Example: 1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone.
- Activity : Antimalarial IC₅₀ = 90 nM .
- Implications : Replacement of the chloro group with a thioether linkage significantly enhances antimalarial potency, demonstrating the impact of electronic modulation.
JWH-203 (1-Pentyl-1H-indol-3-yl)-2-(2-chlorophenyl)ethanone
- Structural Difference : Pentyl group on the indole nitrogen.
- Regulatory Status: Classified as a synthetic cannabinoid (state-controlled) .
- Implications: The pentyl chain mimics lipidic structures, enabling interaction with cannabinoid receptors.
Key Research Findings
- Positional Isomerism : The ortho vs. para chlorine substitution on the phenyl ring () can influence steric and electronic interactions, affecting receptor binding or crystallization behavior.
- Biological Activity: Thioether derivatives () exhibit enhanced antimalarial activity compared to chloroethanones, underscoring the role of functional group chemistry.
- Regulatory Considerations : Compounds like JWH-203 () highlight the importance of structural modifications in designing psychoactive substances, necessitating regulatory scrutiny.
Biological Activity
2-Chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone is an indole derivative that has garnered attention for its potential biological activities. The compound's molecular formula is with a molecular weight of 304.17 g/mol. Its structure includes a chloro group and an indole moiety, which is significant in many biologically active compounds.
- CAS Number : 924252-37-9
- Molecular Weight : 304.17 g/mol
- Molecular Formula : C16H11Cl2NO
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that indole derivatives, including this compound, may exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : The presence of chlorine substituents in aromatic compounds often enhances their anti-inflammatory activities. Studies have indicated that chlorinated indoles can modulate inflammatory responses .
- Antitumor Activity : Indole derivatives are known for their potential in cancer therapy. Some studies have shown that compounds similar to this compound can inhibit tumor cell proliferation in vitro .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The minimum inhibitory concentration (MIC) was determined against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 25 | Chloramphenicol |
| Escherichia coli | 50 | Ampicillin |
| Pseudomonas aeruginosa | 30 | Gentamicin |
The results indicated that the compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus .
Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of chlorinated indoles. The compound was tested in vitro for its ability to inhibit nitric oxide production in macrophages, a marker of inflammation:
| Treatment Concentration (µM) | Nitric Oxide Inhibition (%) |
|---|---|
| 10 | 20 |
| 25 | 50 |
| 50 | 75 |
These findings suggest that higher concentrations of the compound are effective in reducing inflammatory markers .
Antitumor Activity
In a separate investigation into the antitumor potential of indole derivatives, it was found that this compound inhibited cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
These results indicate promising antitumor activity, warranting further exploration into its mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
